2-(2-Acetamidophenoxy)dodecanoyl chloride
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Overview
Description
2-(2-Acetamidophenoxy)dodecanoyl chloride is a chemical compound that belongs to the class of dodecanoic acid derivatives It is characterized by the presence of an acetamido group attached to a phenoxy ring, which is further linked to a dodecanoyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Acetamidophenoxy)dodecanoyl chloride typically involves the reaction of dodecanoic acid with thionyl chloride to form dodecanoyl chloride. This intermediate is then reacted with 2-(2-acetamidophenoxy)phenol in the presence of a suitable solvent such as ether . The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Acetamidophenoxy)dodecanoyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The acyl chloride group can react with nucleophiles such as amines or alcohols to form amides or esters, respectively.
Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and water are common nucleophiles used in substitution and hydrolysis reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Solvents: Ether, dichloromethane, and tetrahydrofuran (THF) are commonly used solvents for these reactions.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Carboxylic Acids: Formed from hydrolysis.
Alcohols: Formed from reduction.
Scientific Research Applications
2-(2-Acetamidophenoxy)dodecanoyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of bioactive molecules and pharmaceutical intermediates.
Biology: The compound can be used to modify biomolecules for studying biological pathways and interactions.
Industrial Applications: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Acetamidophenoxy)dodecanoyl chloride involves its reactivity as an acylating agent. The acyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is utilized in various chemical transformations and modifications of biomolecules.
Comparison with Similar Compounds
Similar Compounds
Dodecanoic Acid: A simpler derivative with similar antimicrobial properties.
Dodecanoyl Chloride: The parent compound used in the synthesis of 2-(2-Acetamidophenoxy)dodecanoyl chloride.
2-(2-Acetamidophenoxy)phenol: The phenolic precursor used in the synthesis.
Uniqueness
This compound is unique due to the presence of both acetamido and dodecanoyl chloride functionalities, which confer specific reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions makes it a valuable compound for research and industrial purposes.
Properties
CAS No. |
139536-70-2 |
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Molecular Formula |
C20H30ClNO3 |
Molecular Weight |
367.9 g/mol |
IUPAC Name |
2-(2-acetamidophenoxy)dodecanoyl chloride |
InChI |
InChI=1S/C20H30ClNO3/c1-3-4-5-6-7-8-9-10-15-19(20(21)24)25-18-14-12-11-13-17(18)22-16(2)23/h11-14,19H,3-10,15H2,1-2H3,(H,22,23) |
InChI Key |
LPRVPFFDNWRLLV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C(=O)Cl)OC1=CC=CC=C1NC(=O)C |
Origin of Product |
United States |
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